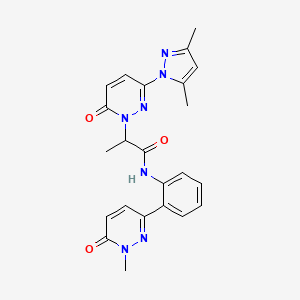
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of multiple functional groups enhances its interaction with biological targets. The structural formula can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. A study evaluating related pyrazole compounds reported IC50 values against HeLa cells as low as 0.37 µM, indicating potent activity compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
Table 1: Cytotoxicity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.37 |
| Compound B | HepG2 | 0.73 |
| Compound C | A549 | 0.95 |
| Sorafenib | HeLa | 7.91 |
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some pyrazoles have been shown to inhibit VEGFR-2 , a critical receptor in angiogenesis . This inhibition leads to reduced tumor growth and metastasis.
Additional Biological Activities
Beyond anticancer properties, pyrazole derivatives are also noted for their anti-inflammatory , antimicrobial , and antioxidant activities. The broad spectrum of biological effects is attributed to their ability to modulate various signaling pathways in cells.
Anti-inflammatory Effects
Research indicates that certain pyrazole derivatives can significantly reduce inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory mediators . This property makes them potential candidates for treating inflammatory diseases.
Antimicrobial Properties
Pyrazole compounds have also been evaluated for their antimicrobial efficacy. For instance, derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole-based compounds for various therapeutic applications:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their biological activities against several cancer cell lines. The results indicated that modifications in the pyrazole structure could enhance cytotoxicity .
- In Silico Studies : Computational docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies support experimental findings and provide insights into the design of more potent analogs .
- Clinical Implications : The promising results from preclinical studies suggest that further development could lead to new therapeutic agents for cancer treatment and other diseases influenced by inflammation or infection.
特性
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-14-13-15(2)29(25-14)20-10-12-22(32)30(27-20)16(3)23(33)24-18-8-6-5-7-17(18)19-9-11-21(31)28(4)26-19/h5-13,16H,1-4H3,(H,24,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXARCYYGDUFVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














